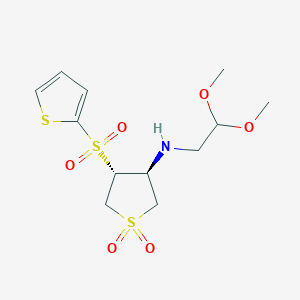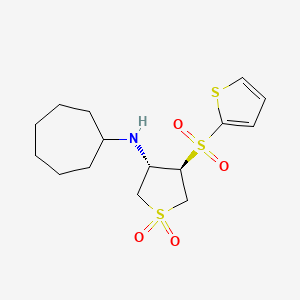![molecular formula C14H21NO4S2 B7832686 (3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832686.png)
(3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a benzenesulfonyl group, an amino group, and a thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the thiolane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The introduction of the benzenesulfonyl group is usually carried out via sulfonylation reactions, where a sulfonyl chloride reacts with the thiolane ring in the presence of a base. The amino group is then introduced through amination reactions, often using amines and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
(3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The amino group may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
(3R4S)-3-(BENZENESULFONYL)-4-[(2-METHYLPROPYL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE: shares similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties.
Sulfonylureas: Used as antidiabetic agents.
Uniqueness
Structural Uniqueness: The combination of a thiolane ring with a benzenesulfonyl and an amino group makes this compound unique.
Functional Uniqueness: Its potential to interact with multiple biological targets and pathways sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(3S,4R)-4-(benzenesulfonyl)-N-(2-methylpropyl)-1,1-dioxothiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S2/c1-11(2)8-15-13-9-20(16,17)10-14(13)21(18,19)12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3/t13-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEMGFVIXNCHLW-KBPBESRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-{[(3S4R)-11-DIOXO-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLAN-3-YL]AMINO}ETHYL)BENZENE-1-SULFONAMIDE](/img/structure/B7832619.png)
![3-[(4-CHLOROPHENETHYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7832624.png)

![3-[(3-PHENYLPROPYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE](/img/structure/B7832637.png)

![(3S4R)-3-{[2-(4-METHOXYPHENOXY)ETHYL]AMINO}-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832649.png)
![REL-(3R,4S)-N-[2-(2,5-DIMETHOXYPHENYL)ETHYL]-4-(2-THIENYLSULFONYL)TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE](/img/structure/B7832653.png)

![(3S4R)-3-[(3-METHYLBUTYL)AMINO]-4-(THIOPHENE-2-SULFONYL)-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832661.png)
![(3R4S)-3-(BENZENESULFONYL)-4-[(PROPAN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832665.png)

![(3R4S)-3-(BENZENESULFONYL)-4-[(BUTAN-2-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832688.png)
![(3R4S)-3-(BENZENESULFONYL)-4-{[(2H-13-BENZODIOXOL-5-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832702.png)
![(3R4S)-3-(BENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE](/img/structure/B7832706.png)
